molecular formula C13H11ClN2O B7502733 5-chloro-N-prop-2-enylquinoline-8-carboxamide

5-chloro-N-prop-2-enylquinoline-8-carboxamide

Cat. No.: B7502733
M. Wt: 246.69 g/mol
InChI Key: XAUVTWRITCUOFO-UHFFFAOYSA-N
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Description

5-chloro-N-prop-2-enylquinoline-8-carboxamide, also known as CC-1065, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of DNA alkylating agents, which are known for their ability to covalently bind to DNA and induce cell death.

Mechanism of Action

The mechanism of action of 5-chloro-N-prop-2-enylquinoline-8-carboxamide involves the covalent binding of the molecule to DNA. This binding leads to the formation of DNA adducts, which cause DNA damage and ultimately result in cell death. This compound has been shown to be highly selective for tumor cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical studies. It has also been shown to induce DNA damage and cell death in a variety of cancer cell lines. This compound has been shown to be highly selective for tumor cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-prop-2-enylquinoline-8-carboxamide is its potent anti-tumor activity. It has been shown to be highly effective in preclinical studies, which makes it a promising candidate for cancer therapy. However, this compound is a complex molecule that can be difficult to synthesize. This can make it challenging to produce large quantities of the molecule for use in experiments.

Future Directions

There are several future directions for research on 5-chloro-N-prop-2-enylquinoline-8-carboxamide. One direction is to explore the potential of this compound as a cancer therapy. This could involve further preclinical studies to determine the efficacy and safety of the molecule. Another direction is to explore the potential of this compound as a tool for studying DNA damage and repair. This could involve using this compound to induce DNA damage in cells and then studying the cellular response to this damage. Overall, this compound is a promising molecule with potential applications in cancer therapy and DNA research.

Synthesis Methods

5-chloro-N-prop-2-enylquinoline-8-carboxamide is a complex molecule that can be synthesized using a multi-step process. The first step involves the synthesis of a key intermediate, which is then coupled with another molecule to form the final product. The synthesis of this compound is a challenging process that requires expertise in organic chemistry.

Scientific Research Applications

5-chloro-N-prop-2-enylquinoline-8-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-tumor activity in preclinical studies. This compound works by binding to DNA and inducing DNA damage, which ultimately leads to cell death. This mechanism of action makes this compound a promising candidate for the treatment of cancer.

Properties

IUPAC Name

5-chloro-N-prop-2-enylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-2-7-16-13(17)10-5-6-11(14)9-4-3-8-15-12(9)10/h2-6,8H,1,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUVTWRITCUOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.